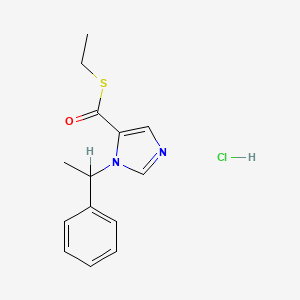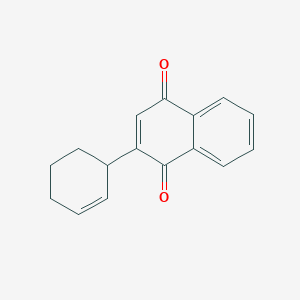
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione is an organic compound that features a naphthalene ring substituted with a cyclohexene ring and a quinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene and a naphthoquinone derivative. The reaction typically requires elevated temperatures and a suitable solvent to facilitate the formation of the desired product.
Another method involves the Friedel-Crafts acylation of naphthalene with a cyclohexenone derivative, followed by oxidation to introduce the quinone functionality. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of more highly oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups onto the naphthalene ring, leading to a wide range of substituted derivatives.
科学研究应用
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in the design of anticancer agents, where the compound can selectively induce apoptosis in cancer cells by increasing ROS levels.
相似化合物的比较
Similar Compounds
Cyclohexenone: A simpler analog that lacks the naphthalene ring and quinone functionality.
Naphthoquinone: A compound with a similar quinone moiety but without the cyclohexene ring.
2-(1-Cyclohexenyl)cyclohexanone: A structurally related compound with a cyclohexanone moiety instead of a naphthalene ring.
Uniqueness
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione is unique due to its combination of a naphthalene ring, cyclohexene ring, and quinone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
65593-25-1 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-cyclohex-2-en-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H14O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h2,4-6,8-11H,1,3,7H2 |
InChI 键 |
NURJDXOSNFTBPO-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CC(C1)C2=CC(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


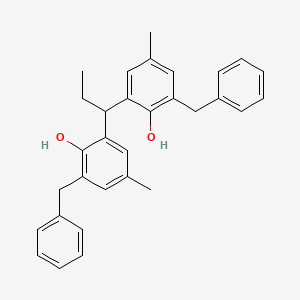
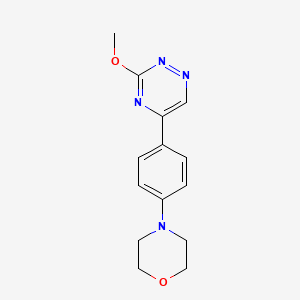
![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
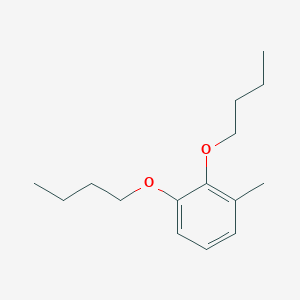
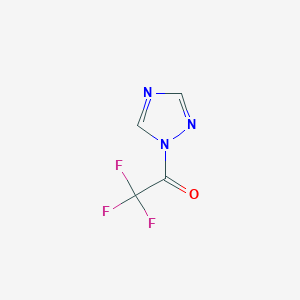
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
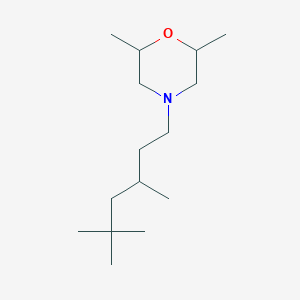
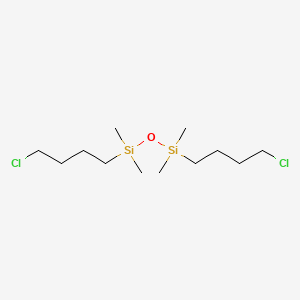
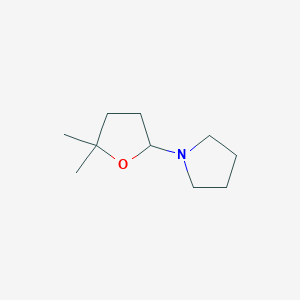
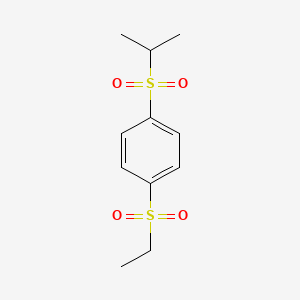
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
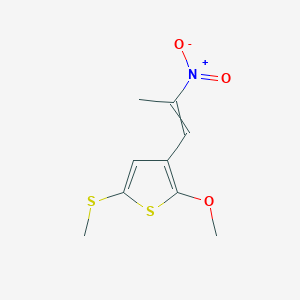
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
